molecular formula C10H10ClN3S B2830957 4-(4-chlorophenyl)-2,5-dimethyl-2,4-dihydro-3H-1,2,4-triazole-3-thione CAS No. 142989-12-6

4-(4-chlorophenyl)-2,5-dimethyl-2,4-dihydro-3H-1,2,4-triazole-3-thione

Cat. No.: B2830957
CAS No.: 142989-12-6
M. Wt: 239.72
InChI Key: SANIEXHOBJGXSL-UHFFFAOYSA-N
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Description

4-(4-chlorophenyl)-2,5-dimethyl-2,4-dihydro-3H-1,2,4-triazole-3-thione is a heterocyclic compound that belongs to the class of 1,2,4-triazoles This compound is characterized by the presence of a triazole ring, which is a five-membered ring containing three nitrogen atoms

Scientific Research Applications

4-(4-chlorophenyl)-2,5-dimethyl-2,4-dihydro-3H-1,2,4-triazole-3-thione has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: The compound exhibits potential biological activities, including antimicrobial, antifungal, and anticancer properties.

    Medicine: Research has explored its use as a pharmacophore in the development of new therapeutic agents.

    Industry: It is used in the development of agrochemicals, dyes, and other industrial products.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-chlorophenyl)-2,5-dimethyl-2,4-dihydro-3H-1,2,4-triazole-3-thione typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 4-chlorobenzaldehyde with thiosemicarbazide to form the corresponding thiosemicarbazone. This intermediate is then cyclized using acidic or basic conditions to yield the desired triazole compound. The reaction conditions, such as temperature, solvent, and catalyst, can significantly influence the yield and purity of the final product.

Industrial Production Methods

In industrial settings, the production of this compound may involve optimized reaction conditions to ensure high yield and cost-effectiveness. This may include the use of continuous flow reactors, advanced purification techniques, and the selection of environmentally friendly solvents and catalysts.

Chemical Reactions Analysis

Types of Reactions

4-(4-chlorophenyl)-2,5-dimethyl-2,4-dihydro-3H-1,2,4-triazole-3-thione can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound into its corresponding thiol or amine derivatives.

    Substitution: The chlorine atom on the phenyl ring can be substituted with other nucleophiles, such as amines or alkoxides.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

    Substitution: Nucleophilic substitution reactions often require the presence of a base, such as sodium hydroxide (NaOH) or potassium carbonate (K2CO3), and may be carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO).

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce various substituted phenyl derivatives.

Mechanism of Action

The mechanism of action of 4-(4-chlorophenyl)-2,5-dimethyl-2,4-dihydro-3H-1,2,4-triazole-3-thione involves its interaction with specific molecular targets and pathways. The compound can inhibit the activity of certain enzymes or receptors, leading to its observed biological effects. For example, its antimicrobial activity may result from the inhibition of bacterial cell wall synthesis or disruption of membrane integrity.

Comparison with Similar Compounds

Similar Compounds

  • 4-(4-chlorophenyl)-2,5-dimethyl-1,2,4-triazole-3-thione
  • 4-(4-chlorophenyl)-2,5-dimethyl-1,2,4-triazole-3-one
  • 4-(4-chlorophenyl)-2,5-dimethyl-1,2,4-triazole-3-amine

Uniqueness

4-(4-chlorophenyl)-2,5-dimethyl-2,4-dihydro-3H-1,2,4-triazole-3-thione is unique due to the presence of the thione group, which imparts distinct chemical and biological properties

Properties

IUPAC Name

4-(4-chlorophenyl)-2,5-dimethyl-1,2,4-triazole-3-thione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10ClN3S/c1-7-12-13(2)10(15)14(7)9-5-3-8(11)4-6-9/h3-6H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SANIEXHOBJGXSL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C(=S)N1C2=CC=C(C=C2)Cl)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10ClN3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

239.73 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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